tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazine ring system. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes. This compound is a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases . Its structure includes a methyl substituent at the 3-position of the imidazo-pyrazine core, which influences steric and electronic properties critical for interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-13-7-10-8-14(5-6-15(9)10)11(16)17-12(2,3)4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXQFBOJGGYDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing an imidazole and a pyrazine ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with halogen (Br, I) or alternative alkyl/aryl substituents. Key differences include:
Physicochemical Properties
Biological Activity
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 374795-76-3) is a compound of significant interest in medicinal chemistry due to its unique imidazo[1,5-a]pyrazine framework. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.30 g/mol
- Structural Features : The compound features a tert-butyl group and a methyl substituent, which contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities. The biological activity of this compound has been evaluated in various assays:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyrazine can show moderate antimicrobial properties against various bacterial strains. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) of approximately 250 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by inhibiting key cytokines such as IL-17 and TNFα. Compounds structurally related to tert-butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine have shown IC₅₀ values ranging from 0.1 to 1 µM in cytokine release assays .
Table 1: Summary of Biological Assays
Synthesis and Interaction Studies
The synthesis of this compound can be approached through various chemical reactions typical for imidazole derivatives. Understanding these reactions is crucial for optimizing the compound's efficacy in biological applications.
Interaction studies involving this compound typically focus on its binding affinity with biological targets using techniques such as:
- Molecular Docking : To predict binding interactions with enzymes or receptors.
- In vitro Assays : To evaluate the compound's effect on cellular pathways.
Future Directions
Further research is necessary to elucidate the specific biological mechanisms involved in the activity of this compound. Potential areas for exploration include:
- Detailed pharmacokinetic studies.
- Exploration of structural modifications to enhance bioactivity.
- Investigation of synergistic effects with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
